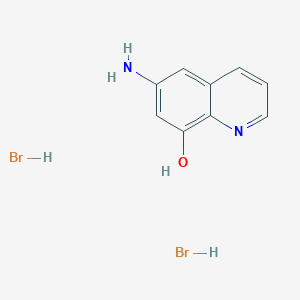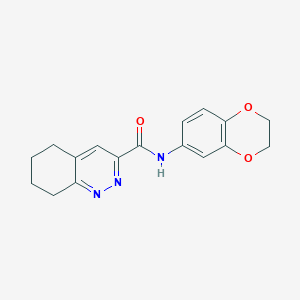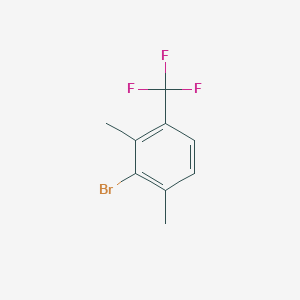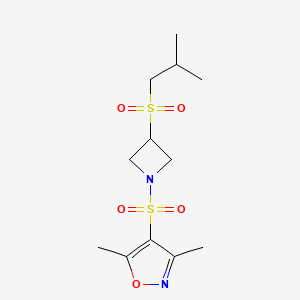![molecular formula C12H13F3O3S B2822704 Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate CAS No. 2279122-33-5](/img/structure/B2822704.png)
Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate is a useful research compound. Its molecular formula is C12H13F3O3S and its molecular weight is 294.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity and Mode of Action
Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate and its derivatives, such as dichlofop-methyl, have been extensively studied for their herbicidal activity. Dichlofop-methyl is known for its selective action against wild oat (Avena fatua L.) in wheat (Triticum aestivum L.) cultivation. It inhibits indole-3-acetic acid (IAA)-stimulated elongation in oat and wheat coleoptile segments, acting as a strong auxin antagonist. The de-esterified acid metabolite, dichlofop, exhibits a different mode of action by inhibiting root growth and development. These compounds selectively affect susceptible plants through two biologically active forms, highlighting a dual mode of action that contributes to their herbicidal efficacy (Shimabukuro et al., 1978).
Photodegradation in Aqueous Solutions
The photodegradation of related phenoxyacetic acid herbicides, such as MCPA (4-chloro-2-methylphenoxyacetic acid), in aqueous solutions has been investigated, showing the influence of dissolved organic compounds like phenol and 2-propanol on the degradation process. These studies are crucial for understanding the environmental fate of such herbicides and their impact on aquatic ecosystems (Vione et al., 2010).
Anti-inflammatory Effects of Related Compounds
Research on the tender leaves of Eucommia ulmoides Oliv. has identified phenolic compounds with structures similar to this compound, exhibiting modest anti-inflammatory activities. These findings contribute to the understanding of the pharmacological properties of natural products and their potential for therapeutic applications (Ren et al., 2021).
Allosteric Modulation of Hemoglobin
Compounds structurally related to this compound have been synthesized and evaluated for their ability to modulate hemoglobin's oxygen affinity. These allosteric effectors have shown promising results in reducing hemoglobin's oxygen affinity, suggesting potential applications in medical conditions requiring modulation of oxygen delivery (Randad et al., 1991).
Synthesis and Anti-Microbial Activities
Derivatives of this compound have been synthesized and tested for their antimicrobial activities. These studies highlight the chemical versatility of the compound and its potential as a scaffold for developing new antimicrobial agents. The molecular docking studies further provide insights into the mechanism of action of these compounds against various microbial pathogens (Nirmalan et al., 2016).
Wirkmechanismus
Target of Action
It is suggested that it may act like a peroxisome proliferator-activated receptor (ppar) agonist . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis.
Mode of Action
As a potential PPAR agonist, Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate may bind to PPARs, leading to a conformational change that allows the receptors to recruit coactivator proteins and promote the transcription of PPAR target genes
Biochemical Pathways
As a potential ppar agonist, it may influence pathways related to lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis .
Result of Action
As a potential PPAR agonist, it may regulate gene expression, leading to various cellular effects such as modulation of inflammation, lipid metabolism, and cell proliferation .
Eigenschaften
IUPAC Name |
methyl 2-methyl-2-[4-(trifluoromethylsulfanyl)phenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3S/c1-11(2,10(16)17-3)18-8-4-6-9(7-5-8)19-12(13,14)15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDLSLKKLHSULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822621.png)

![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2822623.png)
![methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B2822625.png)



![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2822632.png)
![2,4,5-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2822635.png)

![N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2822640.png)

![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2822643.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2822644.png)
